4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (CAS: 320422-42-2) is a pyrimidinecarbonitrile derivative with the molecular formula C₂₂H₂₂N₄S and a molecular weight of 374.51 g/mol . Its structure features:
- Position 2: A 4-methylbenzylsulfanyl group (-SCH₂C₆H₄CH₃).
- Position 4: An isopropylamino substituent (-NHCH(CH₃)₂).
- Position 6: A phenyl ring.
- Position 5: A carbonitrile group (-CN).
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenyl-6-(propan-2-ylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)24-21-19(13-23)20(18-7-5-4-6-8-18)25-22(26-21)27-14-17-11-9-16(3)10-12-17/h4-12,15H,14H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSRLLSZFZIUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=N2)NC(C)C)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Isopropylamino Group: This step often involves nucleophilic substitution reactions where an isopropylamine is introduced.
Attachment of the 4-Methylbenzylsulfanyl Group: This can be done through a thiol-ene reaction or other suitable methods.
Addition of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The 4-methylbenzylsulfanyl group in the target compound distinguishes it from analogs with alternative substituents:
Impact : The 4-methylbenzylsulfanyl group in the target compound optimizes lipophilicity for membrane permeability while avoiding the metabolic liabilities of halogenated analogs .
Substituent Variations at Position 4
The isopropylamino group contrasts with other amino substituents:
Substituent Variations at Position 6
The phenyl group at position 6 is a common feature, but some analogs feature oxo or thienyl groups:
Molecular Weight and Lipophilicity
- Target Compound : 374.51 g/mol .
- Chlorinated Analog : 425.98 g/mol (due to 4-chlorobenzylsulfanyl) .
- Fluorinated Analog : 349.83 g/mol (4-chlorophenyl variant) .
Halogenated analogs exhibit higher lipophilicity (ClogP > 4) but may face metabolic clearance challenges. The target compound’s ClogP (~3.5) is optimized for bioavailability .
Structural Conformation and Crystallography
- Target Compound: No crystallographic data available.
- L-Shaped Analogs : 2,4-disubstituted dihydropyrimidine-5-carbonitriles adopt an L-shaped conformation with centrosymmetric packing .
- π-π Interactions : Analogs with phenylsulfanyl groups exhibit C–H···π and π-π stacking, influencing crystal packing .
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